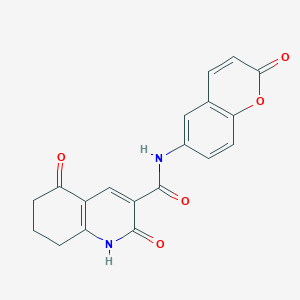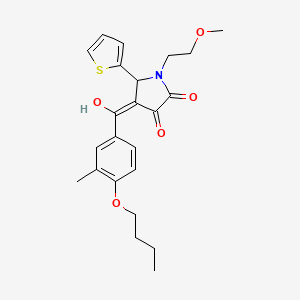
2,5-dioxo-N-(2-oxo-2H-chromen-6-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dioxo-N-(2-oxo-2H-chromen-6-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as C6, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 2,5-dioxo-N-(2-oxo-2H-chromen-6-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation. Inflammation is also a target for this compound, as it has been shown to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2,5-dioxo-N-(2-oxo-2H-chromen-6-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments, including its high solubility in water and its low toxicity. However, its stability in solution is limited, and it can degrade over time. Additionally, further studies are needed to determine the optimal concentration and duration of treatment for this compound in different experimental settings.
未来方向
There are several future directions for research on 2,5-dioxo-N-(2-oxo-2H-chromen-6-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. In cancer research, further studies are needed to determine the optimal concentration and duration of treatment for this compound in different types of cancer. In neurodegenerative disorders, more research is needed to understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, this compound could be studied for its potential anti-inflammatory effects in other disease models.
合成方法
2,5-dioxo-N-(2-oxo-2H-chromen-6-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized through a multi-step process involving the condensation of 2-hydroxyacetophenone and 6-aminochromone, followed by cyclization and reduction. The resulting compound can be further purified through recrystallization.
科学研究应用
2,5-dioxo-N-(2-oxo-2H-chromen-6-yl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is also a target for this compound, as it has been shown to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2,5-dioxo-N-(2-oxochromen-6-yl)-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-15-3-1-2-14-12(15)9-13(19(25)21-14)18(24)20-11-5-6-16-10(8-11)4-7-17(23)26-16/h4-9H,1-3H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMWZDQWBRXOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5365856.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5365864.png)
![(3R*,4R*)-1-(2-amino-6-methoxy-4-pyrimidinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5365872.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(1H-imidazol-4-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365886.png)
![{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate](/img/structure/B5365891.png)
![6,14-dimethoxy-8,16,17-trioxatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B5365896.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5365899.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365905.png)

![methyl 3-{1-[(2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]piperidin-2-yl}propanoate](/img/structure/B5365922.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5365931.png)
![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5365940.png)
![2-isopropenyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B5365942.png)
![2-methoxy-4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5365949.png)